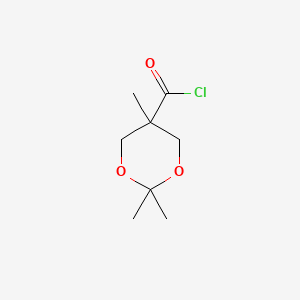
2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride
Descripción general
Descripción
2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride is an organic chloride compound with the molecular formula C9H15ClO2. It is commonly used as a reagent in organic synthesis, particularly in the preparation of various organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction typically involves heating the carboxylic acid with thionyl chloride in the presence of a suitable solvent, such as dichloromethane, to yield the corresponding carbonyl chloride.
Industrial Production Methods: In an industrial setting, the production of 2,2,5-trimethyl-1,3-dioxane-5-carbonyl chloride may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the carbonyl chloride to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alcohols or amines, to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like methanol (CH3OH) and ammonia (NH3) are used in substitution reactions.
Major Products Formed:
Oxidation: 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid
Reduction: 2,2,5-Trimethyl-1,3-dioxane-5-methanol (from methanol substitution)
Substitution: 2,2,5-Trimethyl-1,3-dioxane-5-methyl ester (from methanol substitution)
Aplicaciones Científicas De Investigación
2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to prepare various organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It may be utilized in the development of pharmaceuticals and drug delivery systems.
Industry: The compound finds applications in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,2,5-trimethyl-1,3-dioxane-5-carbonyl chloride exerts its effects involves its reactivity as a carbonyl chloride. The compound can react with nucleophiles to form esters or amides, and its reactivity can be exploited in various synthetic pathways. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride is similar to other carbonyl chlorides, such as acetyl chloride and benzoyl chloride. its unique structure, with the trimethyl groups and dioxane ring, sets it apart in terms of reactivity and applications. Other similar compounds include:
Acetyl chloride (CH3COCl)
Benzoyl chloride (C6H5COCl)
Propionyl chloride (C2H5COCl)
These compounds share the carbonyl chloride functional group but differ in their substituents and resulting reactivity.
Propiedades
IUPAC Name |
2,2,5-trimethyl-1,3-dioxane-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMJVGKGWSDRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40664781 | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40664781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331810-11-8 | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40664781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isopropylidene-2,2-bis(methoxy)propionyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Furo[3,2-b]pyridin-6-ylmethanol](/img/structure/B1500444.png)









